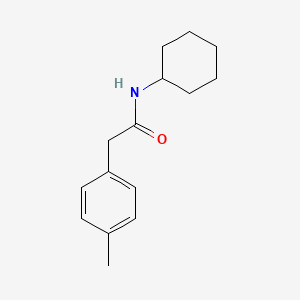

N-cyclohexyl-2-(4-methylphenyl)acetamide

説明

特性

IUPAC Name |

N-cyclohexyl-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-15(17)16-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRYRDIRPVSKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

N-cyclohexyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted acetamides.

科学的研究の応用

N-cyclohexyl-2-(4-methylphenyl)acetamide is used in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

作用機序

The mechanism of action of N-cyclohexyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs are categorized based on substituent variations:

Key Observations :

Physicochemical Properties

Comparative data for selected analogs:

*Estimated based on structural similarity.

Key Trends :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclohexyl-2-(4-methylphenyl)acetamide to improve yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the cyclohexylamine and 4-methylphenylacetic acid derivatives. Key parameters include temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., dichloromethane or tetrahydrofuran). Catalysts like HOBt/EDCI or DCC can enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. What spectroscopic methods are most effective for confirming the structural integrity of This compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR confirms proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, aromatic protons at δ 7.1–7.3 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons.

- IR Spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO) .

Q. How can researchers assess the solubility and stability of This compound under varying experimental conditions?

- Methodological Answer: Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve HPLC monitoring of degradation under acidic/basic conditions (pH 2–12) or elevated temperatures (40–80°C). Accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition or receptor binding?

- Methodological Answer:

- Biochemical Assays: Fluorescence-based assays (e.g., fluorescence polarization) measure binding affinity to target enzymes (e.g., kinases). IC₅₀ values are determined via dose-response curves.

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).

- Surface Plasmon Resonance (SPR): Provides real-time kinetics (kₐₙ, kₒff) for receptor interactions .

Q. How can computational methods predict This compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses in target active sites (e.g., COX-2 or EGFR kinases).

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate ligand-receptor stability over 50–100 ns trajectories.

- QSAR Modeling: Predicts activity against related targets using descriptors like logP, polar surface area .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer:

- Standardized Protocols: Replicate assays under identical conditions (pH, temperature, buffer).

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.

- Orthogonal Validation: Confirm activity via alternative assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of This compound derivatives?

- Methodological Answer:

- Scaffold Modifications: Synthesize analogs with substituent variations (e.g., halogenation of the 4-methylphenyl group).

- Pharmacophore Mapping: Identify critical binding motifs (e.g., cyclohexyl hydrophobicity, amide H-bond donors).

- 3D-QSAR: CoMFA or CoMSIA models correlate structural features with activity trends .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。